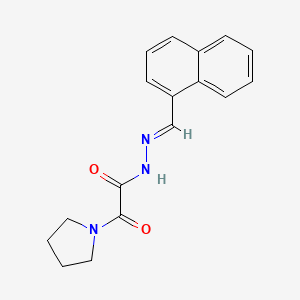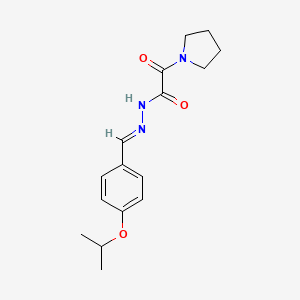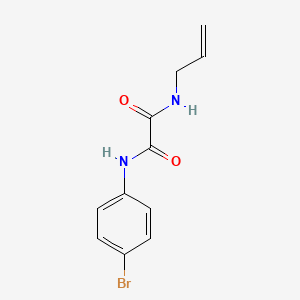![molecular formula C15H10Cl3N3O2 B3848259 N-(3-chlorophenyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848259.png)
N-(3-chlorophenyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide
説明
N-(3-chlorophenyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide, also known as Dichloroacetyl Chloride (DCAC), is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
科学的研究の応用
DCAC has been extensively studied for its potential use in the treatment of cancer. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCAC has also been investigated for its potential use as an antiviral and antibacterial agent. It has been shown to exhibit activity against a range of viruses and bacteria, including herpes simplex virus, human immunodeficiency virus, and Staphylococcus aureus.
作用機序
The mechanism of action of DCAC is not fully understood. However, it is believed that DCAC exerts its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells. DCAC has also been shown to inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis and repair.
Biochemical and Physiological Effects:
DCAC has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately cell death. DCAC has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth and proliferation.
実験室実験の利点と制限
DCAC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. DCAC also exhibits a range of biological activities, making it a versatile tool for investigating the mechanisms of cancer and other diseases. However, DCAC has several limitations. It is highly reactive and can be toxic to cells at high concentrations, making it difficult to work with in some experiments. DCAC also has limited solubility in water, which can make it difficult to administer in certain in vivo experiments.
将来の方向性
There are several future directions for research on DCAC. One area of interest is the development of DCAC analogs with improved biological activity and reduced toxicity. Another area of interest is the investigation of the mechanisms of action of DCAC in cancer cells, with the goal of identifying new targets for cancer therapy. Finally, DCAC may have potential applications in other areas of medicine, such as the treatment of viral and bacterial infections. Further research is needed to fully understand the potential of DCAC in these areas.
In conclusion, DCAC is a chemical compound that has been extensively studied for its biological activities, including antitumor, antiviral, and antibacterial properties. The synthesis of DCAC is relatively simple, and it has been shown to exhibit a range of biochemical and physiological effects. While DCAC has several advantages for use in laboratory experiments, it also has limitations that must be taken into account. Finally, there are several future directions for research on DCAC, including the development of analogs with improved activity and the investigation of its mechanisms of action in cancer cells.
特性
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3O2/c16-10-2-1-3-12(6-10)20-14(22)15(23)21-19-8-9-4-5-11(17)7-13(9)18/h1-8H,(H,20,22)(H,21,23)/b19-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNAWAZPIXDAN-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848187.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B3848191.png)
![N-1-naphthyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848201.png)

![N-allyl-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848214.png)


![N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848245.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B3848250.png)
![N-(3-chlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848266.png)
![N,N-diethyl-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848270.png)
![N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848273.png)
![N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848276.png)